molecular formula C16H22N2O5S B270608 N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine

N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine

Cat. No. B270608
M. Wt: 354.4 g/mol
InChI Key: XJZNEFMSMRZHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine, also known as NSC-743380, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine inhibits the activity of gamma-secretase by binding to the active site of the enzyme. This prevents the enzyme from cleaving the APP and producing beta-amyloid peptides. As a result, the accumulation of beta-amyloid peptides in the brain is reduced, which may slow down the progression of Alzheimer's disease.
Biochemical and Physiological Effects
N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine has been shown to effectively reduce the production of beta-amyloid peptides in vitro and in vivo. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to determine the long-term effects of N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine on cognitive function and to assess its safety and efficacy in humans.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine is that it is a small molecule inhibitor, which makes it easier to administer and study in vitro and in vivo. However, one of the limitations of N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine is that it is not specific to gamma-secretase and may inhibit other enzymes that are important for normal cellular function.

Future Directions

There are several future directions for the study of N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine. One potential direction is to further investigate its effects on cognitive function in animal models of Alzheimer's disease. Another direction is to develop more specific inhibitors of gamma-secretase that do not have off-target effects. Finally, N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine could be studied in combination with other therapeutic agents for the treatment of Alzheimer's disease.

Synthesis Methods

N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine can be synthesized using a multi-step process involving the reaction of norleucine with 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride. The resulting product is then purified using column chromatography to obtain pure N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine.

Scientific Research Applications

N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of the enzyme gamma-secretase, which is involved in the cleavage of the amyloid precursor protein (APP) and the production of beta-amyloid peptides. Beta-amyloid peptides are known to accumulate in the brains of patients with Alzheimer's disease, and their accumulation is thought to contribute to the pathogenesis of the disease.

properties

Product Name

N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine

Molecular Formula

C16H22N2O5S

Molecular Weight

354.4 g/mol

IUPAC Name

2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]hexanoic acid

InChI

InChI=1S/C16H22N2O5S/c1-2-3-5-14(16(20)21)17-24(22,23)13-9-7-12(8-10-13)18-11-4-6-15(18)19/h7-10,14,17H,2-6,11H2,1H3,(H,20,21)

InChI Key

XJZNEFMSMRZHMF-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O

Canonical SMILES

CCCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O

Origin of Product

United States

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